Hexahydropyridazine-3-carboxylic acid dihydrochloride
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Overview
Description
Hexahydropyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with a pyridazine ringThe compound is characterized by its molecular formula C5H11ClN2O2 and a molecular weight of 182.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydropyridazine-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with diethyl oxalate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield hexahydropyridazine derivatives with different functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Hexahydropyridazine-3-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of hexahydropyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases and kinases, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- Hexahydropyridazine-3-carboxylic acid
- Piperazine-3-carboxylic acid
- Piperidazine-3-carboxylic acid
Comparison: Hexahydropyridazine-3-carboxylic acid dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.
Properties
IUPAC Name |
diazinane-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMNUIUXLIBGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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